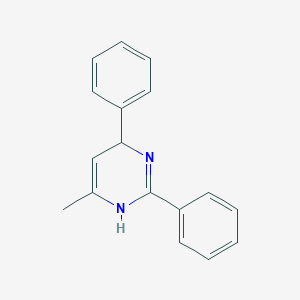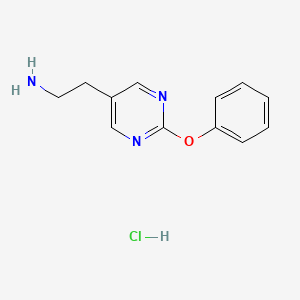![molecular formula C18H39N7O6 B14168389 N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide CAS No. 928195-63-5](/img/structure/B14168389.png)
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple amino and hydroxy groups, which may contribute to its reactivity and potential biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide typically involves multi-step organic reactions. Common synthetic routes may include:
Amidation Reactions: The formation of amide bonds between carboxylic acids and amines.
Reductive Amination: The conversion of carbonyl compounds to amines using reducing agents.
Protection and Deprotection Steps: To protect functional groups during intermediate steps.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include:
Batch Reactors: For controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Conversion of carbonyl groups to alcohols or amines.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules.
Biology: As a potential ligand for studying enzyme interactions.
Medicine: As a candidate for drug development due to its multiple functional groups.
Industry: As an intermediate in the synthesis of polymers or other materials.
Mecanismo De Acción
The mechanism of action of N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide may involve interactions with specific molecular targets such as enzymes or receptors. The presence of amino and hydroxy groups suggests potential hydrogen bonding and electrostatic interactions with biological molecules.
Comparación Con Compuestos Similares
Similar Compounds
- N-(2-hydroxyethyl)-3-[bis[2-[(2-hydroxyethyl)amino]-2-oxopropyl]amino]propanamide
- N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(2-hydroxyethyl)amino]-3-oxopropyl]amino]propanamide
Uniqueness
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide is unique due to its specific arrangement of amino and hydroxy groups, which may confer distinct reactivity and biological activity compared to similar compounds.
Propiedades
Número CAS |
928195-63-5 |
|---|---|
Fórmula molecular |
C18H39N7O6 |
Peso molecular |
449.5 g/mol |
Nombre IUPAC |
N-(3-amino-2-hydroxypropyl)-3-[bis[3-[(3-amino-2-hydroxypropyl)amino]-3-oxopropyl]amino]propanamide |
InChI |
InChI=1S/C18H39N7O6/c19-7-13(26)10-22-16(29)1-4-25(5-2-17(30)23-11-14(27)8-20)6-3-18(31)24-12-15(28)9-21/h13-15,26-28H,1-12,19-21H2,(H,22,29)(H,23,30)(H,24,31) |
Clave InChI |
PMRNYHZNGLCWRL-UHFFFAOYSA-N |
SMILES canónico |
C(CN(CCC(=O)NCC(CN)O)CCC(=O)NCC(CN)O)C(=O)NCC(CN)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


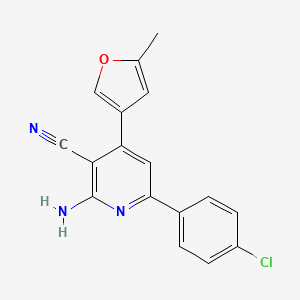

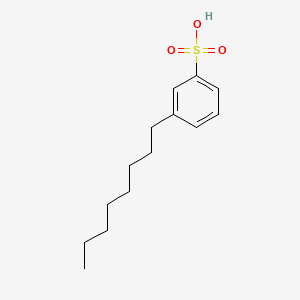
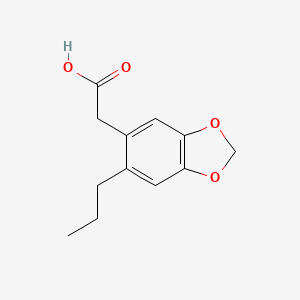
![6-(4-Ethylphenyl)-2-phenylimidazo[1,2-b][1,2,4]triazine](/img/structure/B14168362.png)
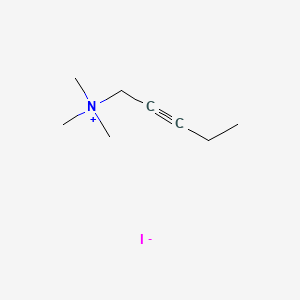
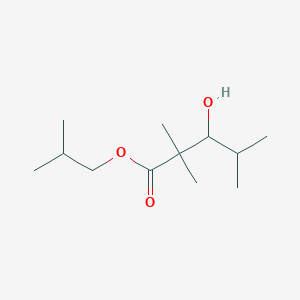
![Benzenepentanoic acid, alpha-(acetylamino)-2,3-difluoro-delta-[[(2,2,2-trifluoroethyl)amino]methyl]-, (deltaS)-](/img/structure/B14168370.png)
![Methyl benzo[c]phenanthrene-5-carboxylate](/img/structure/B14168375.png)
![[2-(2-Chlorophenyl)quinazolin-4-yl]hydrazine](/img/structure/B14168380.png)
![N-(2-methylphenyl)-7-oxo-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B14168381.png)

